(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate
Description
(3E)-2-Oxo-4-phenylbut-3-enoic acid hydrate (CAS: 17451-19-3; alternative CAS: 1914-59-6) is a conjugated enone derivative with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Structurally, it features a phenyl group at the C4 position, a ketone at C2, and a carboxylic acid at C1, stabilized by a conjugated double bond (E-configuration) between C3 and C4 (Fig. 1). The hydrate form includes water molecules in its crystalline lattice, enhancing its stability .
Properties
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNUOVLUOQBREL-UHDJGPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The aldol condensation between pyruvic acid (CH₃COCOOH) and benzaldehyde (C₆H₅CHO) is the most widely reported method. Under basic conditions (e.g., KOH or NaOH), pyruvic acid undergoes deprotonation at the α-carbon, forming a nucleophilic enolate. This attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated keto acid (Figure 1).
Typical Conditions :
Optimization and Yield Enhancements
-
Catalytic Additives : Amberlyst-15 resin or piperidine improves reaction efficiency, reducing side products like retro-aldol adducts.
-
Decarboxylation : When starting from 2-oxosuccinic acid (oxaloacetic acid), thermal decarboxylation at 100–120°C generates pyruvic acid in situ, streamlining the process.
Table 1 : Representative Aldol Condensation Conditions and Outcomes
| Benzaldehyde (equiv) | Pyruvic Acid (equiv) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1.1 | 1.0 | 10% NaOH | H₂O | 78 |
| 1.0 | 1.0 | Piperidine | EtOH/H₂O | 82 |
| 1.2 | 1.0 | KOH | H₂O | 85 |
Grignard Reagent-Mediated Synthesis
Patent-Based Approach (CN101265188A)
This method employs β-bromophenylethane and magnesium to form a Grignard reagent, which reacts with diethyl oxalate to yield ethyl 2-oxo-4-phenylbutyrate. Subsequent hydrolysis produces the target acid.
Key Steps :
-
Grignard Formation :
-
Reagents : β-Bromophenylethane, Mg, methyl tert-butyl ether (MTBE).
-
Conditions : 30–60°C, 1–12 hours under N₂.
-
-
Addition Reaction :
-
Grignard reagent + diethyl oxalate → Ethyl 2-oxo-4-phenylbutyrate.
-
Temperature : -30 to 50°C, 1–15 hours.
-
-
Hydrolysis :
Advantages and Limitations
-
Scalability : Suitable for industrial production due to mild hydrogenation pressures (≤15 bar).
-
Byproducts : Wurtz coupling (alkyl-alkyl side products) may occur, requiring careful solvent selection (MTBE reduces side reactions).
Decarboxylation of 2-Oxosuccinic Acid Derivatives
Oxaloacetic Acid Route
Condensation of benzaldehyde with 2-oxosuccinic acid (oxaloacetic acid) forms a β-keto acid intermediate, which undergoes decarboxylation at elevated temperatures (100–120°C) to yield the target compound.
Procedure :
-
Condensation : Benzaldehyde + oxaloacetic acid in aqueous base (pH 9–10).
-
Decarboxylation : Heat to 100°C for 2–4 hours.
-
Isolation : Acidify, extract with ethyl acetate, and crystallize.
Yield : 65–75%, with purity >95% after recrystallization.
Comparative Analysis of Methods
Table 2 : Method Comparison for this compound Synthesis
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Aldol Condensation | Aqueous base, 80°C | 70–85 | 90–95 | High |
| Grignard Approach | MTBE, 50°C | 80–88 | 85–90 | Industrial |
| Decarboxylation | 100°C, aqueous | 65–75 | 88–92 | Moderate |
Crystallization and Hydrate Formation
The hydrate form crystallizes from aqueous solutions due to hydrogen bonding between the carboxylic acid group and water.
Optimized Crystallization :
Chemical Reactions Analysis
Types of Reactions
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of phenylbutanol or phenylbutane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenylbutenoic acid derivatives.
Scientific Research Applications
- Metabolic Studies : The compound is involved in metabolic pathways, particularly in the context of phenylalanine metabolism. It serves as a substrate for various enzymatic reactions, making it essential for studying metabolic disorders like phenylketonuria (PKU) where phenylalanine accumulates due to enzyme deficiencies.
- Antioxidant Activity : Research has indicated that (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate exhibits antioxidant properties, which can be evaluated through in vitro assays measuring cellular responses to oxidative stress. This property is crucial for exploring therapeutic avenues in diseases characterized by oxidative damage.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting that this compound may play a role in protecting neuronal cells from damage due to oxidative stress and inflammation.
Synthetic Applications
- Organic Synthesis : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through reactions such as aldol condensation and Michael addition.
- Catalytic Reactions : It has been employed in transition-metal-free catalytic reactions, demonstrating its versatility in facilitating chemical transformations without the need for heavy metal catalysts . This aspect is particularly valuable for developing more environmentally friendly synthetic methodologies.
Case Study 1: Metabolic Pathway Analysis
In a study examining the metabolism of phenylalanine, researchers utilized this compound to trace metabolic pathways affected by PKU. The results highlighted how this compound could serve as a biomarker for enzyme activity related to phenylalanine hydroxylase deficiency, providing insights into metabolic regulation .
Case Study 2: Antioxidant Research
A series of experiments were conducted to assess the antioxidant capacity of this compound using cell cultures exposed to oxidative stressors. The findings demonstrated significant protective effects against cell death, suggesting potential applications in neurodegenerative disease treatments.
Mechanism of Action
The mechanism of action of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations:
Electronic Effects : The fluorinated analog (CAS 2757731-71-6) exhibits enhanced electrophilicity due to fluorine's electron-withdrawing nature, enabling distinct reactivity in nucleophilic additions compared to the parent compound .
Steric Influences : Bulky analogs like (E)-1-(4-Hydroxyphenyl)-...acetate show reduced solubility in polar solvents, contrasting with the hydrate form of the target compound, which benefits from hydrogen bonding .
Stability: The target compound's conjugated enone system resists hydrogenation, unlike non-conjugated analogs such as 4-Phenylbut-3-yn-2-one, which may undergo reduction more readily .
Reactivity in Catalytic Systems
- The target compound's inertness under hydrogenation conditions contrasts with α,β-unsaturated esters (e.g., Methyl 3-methyl-2-phenylbut-2-enoate, CAS 33131-36-1), which undergo hydrogenation to yield saturated acids .
Biological Activity
(3E)-2-Oxo-4-phenylbut-3-enoic acid hydrate, also known as (E)-2-oxo-4-phenylbut-3-enoic acid, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 1914-59-6 |
| Density | Not Available |
| Melting Point | Not Available |
| LogP | 1.3535 |
These properties indicate that the compound is a small organic molecule, which may facilitate its interaction with biological systems.
Antioxidant Properties
Research indicates that (3E)-2-oxo-4-phenylbut-3-enoic acid exhibits antioxidant activity. A study demonstrated that it could scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory conditions . This anti-inflammatory effect may be attributed to its ability to interfere with NF-kB signaling pathways, which are critical in the inflammatory response.
Enzyme Inhibition
(3E)-2-Oxo-4-phenylbut-3-enoic acid acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins and are targets for anti-inflammatory drugs . This inhibition suggests potential therapeutic applications in pain management and inflammation reduction.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Organic Chemistry highlighted the compound's ability to reduce oxidative stress markers in cultured neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of (3E)-2-oxo-4-phenylbut-3-enoic acid .
- Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings suggest its potential as an anti-inflammatory agent .
- Enzyme Inhibition Analysis : A kinetic study demonstrated that (3E)-2-oxo-4-phenylbut-3-enoic acid effectively inhibited COX enzymes in a dose-dependent manner. The IC50 values were determined to be within a therapeutically relevant range, supporting further investigation into its clinical applications .
Q & A
Advanced Research Question
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include:
- NMR spectroscopy :
How can researchers resolve contradictions in catalytic hydrogenation outcomes for (3E)-2-oxo-4-phenylbut-3-enoic acid derivatives?
Advanced Research Question
Failed hydrogenation (e.g., no reduction of the α,β-unsaturated ketone) may arise from catalyst poisoning or steric hindrance. Strategies include:
- Catalyst screening : Test Pd/C, PtO₂, or Rh/Al₂O₃ under varying H₂ pressures (1–10 bar). Rhodium catalysts show higher selectivity for conjugated enones .
- Additive optimization : Introduce Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing H₂ activation .
- In situ FTIR monitoring : Track carbonyl peak (1650–1750 cm⁻¹) disappearance to identify incomplete reduction .
What analytical methods are recommended for assessing the purity and hydrate stoichiometry of this compound?
Basic Research Question
- Karl Fischer titration : Quantify water content (target: 5–10 wt% for monohydrate) .
- Thermogravimetric analysis (TGA) : Measure mass loss between 50–150°C to confirm hydrate decomposition .
- Chiral HPLC : Use a CHIRALPAK® IA-3 column (hexane:isopropanol = 90:10) to detect racemization at the β-carbon .
What strategies improve crystallinity for X-ray diffraction studies of this compound?
Advanced Research Question
Poor crystallinity often stems from hydrate polymorphism or solvent inclusion. Mitigation approaches:
- Solvent vapor diffusion : Slowly equilibrate ethyl acetate/hexane mixtures to grow single crystals .
- Seeding : Introduce microcrystals from antisolvent precipitation (e.g., adding hexane to a DMSO solution) .
- Cryocooling : Use liquid N₂ to stabilize crystals during data collection, minimizing lattice disorder .
How does the hydrate form influence the compound’s reactivity in nucleophilic addition reactions?
Advanced Research Question
The hydrate’s water molecules can act as proton donors, altering reaction pathways:
- Michael addition : Hydrate stabilizes the enolate intermediate, accelerating nucleophilic attack at the β-position. Kinetic studies (UV-Vis at 300 nm) show 2x faster rates compared to anhydrous forms .
- Grignard reactions : Competing hydrolysis requires strict anhydrous conditions (e.g., molecular sieves) to prevent quenching .
What computational methods are suitable for modeling the tautomeric equilibrium between anhydrous and hydrate forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
